molecular formula C14H13NO2 B2815137 N-[3-(hydroxymethyl)phenyl]benzamide CAS No. 80936-65-8

N-[3-(hydroxymethyl)phenyl]benzamide

Cat. No. B2815137
CAS RN: 80936-65-8
M. Wt: 227.263
InChI Key: QSLDWTSTSNGXQT-UHFFFAOYSA-N
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Description

“N-[3-(hydroxymethyl)phenyl]benzamide” is a chemical compound with the empirical formula C14H13NO2 . It is a solid substance . The SMILES string representation of this compound is O=C(C1=CC=CC=C1)NC2=CC=CC(CO)=C2 .


Molecular Structure Analysis

The molecular structure of “N-[3-(hydroxymethyl)phenyl]benzamide” can be represented by the InChI string 1S/C14H13NO2/c16-10-11-5-4-8-13(9-11)15-14(17)12-6-2-1-3-7-12/h1-9,16H,10H2,(H,15,17) . For a detailed 3D structure, it is recommended to refer to chemical databases like ChemSpider .

Scientific Research Applications

Metabolic Conversion and Stability

  • N-[3-(hydroxymethyl)phenyl]benzamide is characterized as a major metabolite of N-methylbenzamide. The stability of this compound, along with its derivatives, was studied under various conditions. These compounds displayed significant stability, not degrading to formaldehyde under specific conditions (Ross et al., 1983).

Anticancer Activity

  • A derivative, N-(phenylcarbamoyl)benzamide, exhibited potent cytotoxic activity against HeLa cell lines, suggesting potential as an anticancer drug candidate. This derivative was synthesized using the Schotten Baumann method and showed higher cytotoxic effects than hydroxyurea (Purwanto et al., 2020).
  • Another study synthesized derivatives of N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide, demonstrating significant cytotoxic and antioxidant activities, particularly against the A549 lung cancer cell line (Sulistyowaty et al., 2020).

Antimicrobial and Antifungal Properties

  • N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides demonstrated significant antibacterial and antifungal activities. Their antimicrobial activity was particularly notable against S. aureus, E. coli, C. albicans, and A. niger (Kumar et al., 2012).
  • Synthesized 2-phenylamino-thiazole derivatives also showed antimicrobial activity, with some molecules being more potent than reference drugs against certain pathogenic strains (Bikobo et al., 2017).

Kinetics and Reaction Studies

  • The kinetics of various N-(hydroxymethyl)benzamide derivatives were studied, focusing on their reaction rates with hydronium ion, hydroxide, and water. This provided insights into their chemical stability and reactivity (Tenn et al., 2001).
  • Another study on N-(3-Hydroxyphenyl)Benzamide and its derivatives explored their enzyme inhibition activity against several enzymes, contributing to the understanding of their pharmacological properties (Abbasi et al., 2014).

Corrosion Inhibition

  • N-Phenyl-benzamide derivatives were evaluated for their corrosion inhibition efficiency on mild steel in acidic conditions. Their adsorption on metal surfaces suggested their potential as corrosion inhibitors (Mishra et al., 2018).

Safety and Hazards

“N-[3-(hydroxymethyl)phenyl]benzamide” is classified as a combustible solid . It does not have a flash point . For detailed safety and hazard information, it is recommended to refer to its Material Safety Data Sheet (MSDS).

properties

IUPAC Name

N-[3-(hydroxymethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-10-11-5-4-8-13(9-11)15-14(17)12-6-2-1-3-7-12/h1-9,16H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLDWTSTSNGXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(hydroxymethyl)phenyl]benzamide

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